{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
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Overview
Description
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of benzyl chloride with dimethylamine in the presence of a base, followed by the addition of methylamine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for pharmaceutical compounds and in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylamine dihydrochloride
- 3-(Dimethylamino)benzylamine dihydrochloride
- N,N-Dimethyl-p-phenylenediamine dihydrochloride
Uniqueness
{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
915922-17-7 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-[2-[(dimethylamino)methyl]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H18N2/c1-12-8-10-6-4-5-7-11(10)9-13(2)3/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
PSSOVGAKCZAFMG-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=CC=C1CN(C)C.Cl.Cl |
Canonical SMILES |
CNCC1=CC=CC=C1CN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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